molecular formula C22H23N3O2 B7698103 N-cyclohexyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide

N-cyclohexyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No.: B7698103
M. Wt: 361.4 g/mol
InChI Key: TXZDSUHAFKTACC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide typically involves the reaction of 2-methylbenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring. The final step involves the acylation of the oxadiazole derivative with cyclohexyl isocyanate to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted oxadiazole derivatives .

Scientific Research Applications

N-cyclohexyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
  • N-cyclohexyl-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide
  • N-cyclohexyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

Uniqueness

N-cyclohexyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide is unique due to the presence of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

N-cyclohexyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15-9-5-6-12-17(15)20-24-22(27-25-20)19-14-8-7-13-18(19)21(26)23-16-10-3-2-4-11-16/h5-9,12-14,16H,2-4,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZDSUHAFKTACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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